3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines This compound is characterized by its unique structure, which includes a combination of dimethylphenyl and ethoxyphenyl groups, along with a thiadiazine ring
Preparation Methods
The synthesis of 3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazine ring.
Introduction of Dimethylphenyl and Ethoxyphenyl Groups: These groups are introduced through substitution reactions, often using reagents such as dimethylphenyl halides and ethoxyphenyl halides.
Oxidation and Reduction Reactions: These reactions are employed to achieve the desired oxidation state of the compound.
Final Cyclization and Purification: The final step involves cyclization to form the complete structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be compared with other similar compounds, such as:
3,5-BIS-(4-ETHOXYPHENYL)-3,4,5,6-TETRAHYDRO-2H-1,3,5-THIADIAZINE-2-THIONE: This compound shares a similar thiadiazine ring structure but differs in the substitution pattern and functional groups.
6-(3,4-DIMETHOXYPHENYL)-5H-(1,2,3)TRIAZOLO(5,1-B)(1,3,4)THIADIAZINE HYDROBROMIDE: This compound has a triazolo-thiadiazine structure and is studied for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C24H25N3O2S/c1-4-29-20-9-6-18(7-10-20)21-12-23(28)27-14-26(15-30-24(27)22(21)13-25)19-8-5-16(2)17(3)11-19/h5-11,21H,4,12,14-15H2,1-3H3 |
InChI Key |
MKNFVPXOJZSSGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.